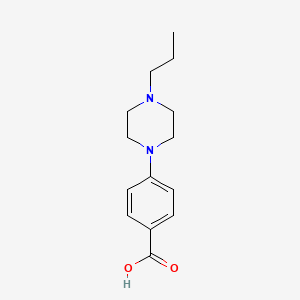

4-(4-Propyl-1-piperazinyl)benzoic acid

描述

4-(4-Propyl-1-piperazinyl)benzoic acid is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-Propyl-1-piperazinyl)benzoic acid, also known as EVT-387540, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2, with a molecular weight of 248.33 g/mol. Its structure features a piperazine ring substituted at the 4-position with a propyl group and attached to a benzoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

This compound has been identified as a potent allosteric antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 infection. By blocking the binding of chemokines like MIP-1α (CCL3) to CCR5, this compound exhibits significant antiviral effects against HIV-1. This mechanism positions it as a candidate for further research in the development of HIV therapeutics.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs to this compound act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. These compounds demonstrate anti-inflammatory properties by reducing the production of pro-inflammatory mediators. The specific anti-inflammatory effects of this compound remain to be fully elucidated but suggest potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Similar compounds have shown neuroprotective effects in various models of neurodegenerative diseases. For example, FR255595, a compound sharing structural features with this compound, acts as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor and has demonstrated neuroprotective effects in models of Parkinson's disease. This raises the possibility that this compound may also exhibit neuroprotective properties through similar mechanisms.

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anti-inflammatory | CCR5 antagonist; potential COX/LOX inhibition |

| FR255595 | Neuroprotective | PARP-1 inhibition |

| t-AUCB | Neuroprotective, Cardioprotective | Soluble epoxide hydrolase (sEH) inhibition |

| 5w | Anticonvulsant | Modulation of neurotransmission |

Case Studies and Research Findings

A study investigating benzoic acid derivatives highlighted their ability to enhance protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy . While this specific study did not focus on this compound, it suggests that derivatives with similar structures could influence cellular homeostasis and proteostasis.

In another study examining anti-inflammatory agents, compounds structurally related to this compound were found to significantly suppress edema in animal models . The results indicated comparable efficacy to established anti-inflammatory drugs like diclofenac.

科学研究应用

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Activity

Research indicates that 4-(4-propyl-1-piperazinyl)benzoic acid exhibits promising antibacterial and antifungal properties. Investigations into its structure suggest that it may interact with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Such applications are crucial in addressing the growing issue of antibiotic resistance in pathogens.

2. Neurological Disorders

The compound's structure allows it to interact with neurotransmitter receptors in the central nervous system, suggesting potential applications in treating various neurological disorders. Similar compounds have shown anxiolytic (anxiety-reducing) and analgesic (pain-relieving) effects, indicating that this compound may also possess these therapeutic properties.

3. HIV Entry Inhibition

There is ongoing research into the use of compounds similar to this compound for inhibiting HIV entry into host cells. This application is particularly significant given the global burden of HIV/AIDS and the need for effective therapeutic strategies.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Ring: This is achieved through reactions involving piperazine derivatives.

- Esterification Reactions: The carboxylic acid group can react with alcohols to form esters, which can then be hydrolyzed to yield the desired acid.

Case Studies

Case Study 1: Antimicrobial Properties

In a study investigating various piperazine derivatives, this compound was tested against several bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neurological Effects

A pharmacological study assessed the anxiolytic effects of piperazine derivatives in animal models. The findings showed that compounds structurally related to this compound significantly reduced anxiety-like behavior, supporting its potential use in treating anxiety disorders.

化学反应分析

Reactions at the Piperazine Moiety

The piperazine ring serves as the primary site for nucleophilic and alkylation reactions due to its tertiary amine groups:

Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation with electrophiles such as alkyl halides or epoxides:

-

Example : Reaction with 2-chloroethoxyethanol under basic conditions (e.g., K₂CO₃) in N-methylpyrrolidone (NMP) at reflux yields derivatives with extended ethoxy chains .

-

Conditions :

Acylation Reactions

The piperazine nitrogen reacts with acylating agents to form amides:

-

Example : Treatment with acetyl chloride in dichloromethane (DCM) introduces acetyl groups at the N-4 position, improving pharmacological activity .

Reactions at the Benzoic Acid Group

The carboxylic acid group participates in classical acid-derived transformations:

Esterification

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) produces esters:

Amidation

Coupling with amines via carbodiimide-mediated reactions generates amides:

-

Example : Reaction with ethylenediamine using EDCI/HOAt yields N-(2-aminoethyl)-4-(4-propylpiperazin-1-yl)benzamide .

-

Conditions :

Combined Reactivity

Simultaneous modification of both functional groups enables multifunctional derivatives:

Cyclization and Chlorination

In the presence of PCl₅ or POCl₃, the benzoic acid group undergoes cyclization with adjacent aromatic systems to form heterocyclic structures :

-

Example : Synthesis of dibenzo[b,f] thiazepine derivatives via intramolecular cyclization .

-

Conditions :

Urea Formation

Reaction with isocyanates generates urea derivatives, enhancing binding to biological targets:

-

Example : Adamantyl isocyanate reacts to form 1-(4-(4-propylpiperazin-1-yl)benzoyl)-3-adamantylurea, a potent soluble epoxide hydrolase (sEH) inhibitor .

Table 1: Key Reactions and Conditions

Table 2: Comparative Reactivity of Piperazine Derivatives

| Substituent on Piperazine | Reaction Rate (Alkylation) | Preferred Solvent |

|---|---|---|

| N-Propyl | Moderate | NMP/Propanol |

| N-Acetyl | Slow | DCM |

| N-Methyl | Fast | DMF |

属性

IUPAC Name |

4-(4-propylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZNQRPUIWZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450549 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85469-68-7 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。